[4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate
Overview
Description
[4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline moiety linked to a phenyl ring, which is further connected to a fluorobenzoate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the amination and annulation of benzamides and amidines to form the quinazoline core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. These methods often incorporate stringent reaction conditions and purification steps to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to various reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, substituted phenyl compounds, and modified fluorobenzoates. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
[4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate has a wide range of scientific research applications:
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of [4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The quinazoline moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The fluorobenzoate group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A structurally related compound with similar biological activities.
2-Phenylquinazolin-4(3H)-one: Another derivative with distinct chemical properties and applications.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its potential as an anticancer agent.
Uniqueness
[4-(Quinazolin-4-ylamino)phenyl] 4-fluorobenzoate stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity
Properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-15-7-5-14(6-8-15)21(26)27-17-11-9-16(10-12-17)25-20-18-3-1-2-4-19(18)23-13-24-20/h1-13H,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYAJUTXFPDFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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